1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-
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Overview
Description
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]- is a complex organic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of pyrrolopyridine derivatives, which are often explored for their biological activities, particularly as inhibitors of specific enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]- typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethanamine Group: This step involves the addition of an ethanamine moiety to the pyrrolo[2,3-B]pyridine core.
Dimethylation: The ethanamine group is then dimethylated using reagents such as dimethyl sulfate or methyl iodide.
Sulfonylation: Finally, the phenylmethylsulfonyl group is introduced through a sulfonylation reaction using reagents like phenylmethylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor, particularly in the inhibition of fibroblast growth factor receptors (FGFRs).
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit FGFR signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolopyrazine Derivatives: These compounds have a similar pyrrole ring but differ in their additional ring structures and substituents.
Uniqueness
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]- is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs makes it a valuable compound for research in cancer therapy.
Properties
Molecular Formula |
C18H21N3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(1-benzylsulfonylpyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21N3O2S/c1-20(2)12-10-16-13-21(18-17(16)9-6-11-19-18)24(22,23)14-15-7-4-3-5-8-15/h3-9,11,13H,10,12,14H2,1-2H3 |
InChI Key |
BSXJKTBYZUZCAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CN(C2=C1C=CC=N2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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